molecular formula C8H14O3 B2825106 (2S)-2-(Oxan-3-yl)propanoic acid CAS No. 2248216-82-0

(2S)-2-(Oxan-3-yl)propanoic acid

Cat. No.: B2825106
CAS No.: 2248216-82-0
M. Wt: 158.197
InChI Key: VBCOSQLLYSAPJQ-PKPIPKONSA-N
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Description

(2S)-2-(Oxan-3-yl)propanoic acid is an organic compound characterized by a propanoic acid backbone with an oxan-3-yl substituent at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Oxan-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as oxan-3-ol and propanoic acid derivatives.

    Formation of Intermediate: The oxan-3-yl group is introduced through a nucleophilic substitution reaction, where oxan-3-ol reacts with a suitable leaving group on the propanoic acid derivative.

    Final Product Formation: The intermediate undergoes further reactions, such as esterification or hydrolysis, to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the oxan-3-yl group is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the oxan-3-yl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or nucleophiles are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-3-one derivatives, while reduction can produce oxan-3-yl alcohols.

Scientific Research Applications

(2S)-2-(Oxan-3-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(Oxan-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The oxan-3-yl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

  • (2S)-2-(Oxan-2-yl)propanoic acid
  • (2S)-2-(Oxan-4-yl)propanoic acid
  • (2S)-2-(Oxan-5-yl)propanoic acid

Comparison:

  • Structural Differences: The position of the oxan-yl group varies among these compounds, leading to differences in their chemical and physical properties.
  • Reactivity: The reactivity of these compounds can differ based on the position of the oxan-yl group, affecting their participation in chemical reactions.
  • Applications: Each compound may have unique applications based on its specific properties, making (2S)-2-(Oxan-3-yl)propanoic acid distinct in its utility.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-(oxan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCOSQLLYSAPJQ-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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